molecular formula C12H12FIN2O3 B8689964 N-[3-(3-fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide

N-[3-(3-fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide

Cat. No. B8689964
M. Wt: 378.14 g/mol
InChI Key: YLWDRZMLYRIMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:19]([CH3:20])(=[S:21])[OH:22].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1>>[NH:1]([CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1)[C:19]([CH3:20])=[O:22]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)=S
Name
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NCC1CN(c2ccc(I)c(F)c2)C(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:19]([CH3:20])(=[S:21])[OH:22].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1>>[NH:1]([CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1)[C:19]([CH3:20])=[O:22]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)=S
Name
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NCC1CN(c2ccc(I)c(F)c2)C(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.